4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
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Overview
Description
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a morpholine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving guanidines and β-diketones or ethyl acetoacetate under reflux conditions.
Substitution Reactions: The chlorine atom is introduced at the 4-position of the pyrimidine ring through halogenation reactions using reagents like phosphorus oxychloride (POCl3).
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the chlorine atom is replaced by the morpholine group under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .
Scientific Research Applications
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antiviral agents.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but with a methyl group instead of a morpholine ring.
4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine: Differing by the position of the amine group.
Uniqueness
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is unique due to the presence of both a chlorine atom and a morpholine ring, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKCJXZYXLANTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363295 |
Source
|
Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-18-1 |
Source
|
Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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